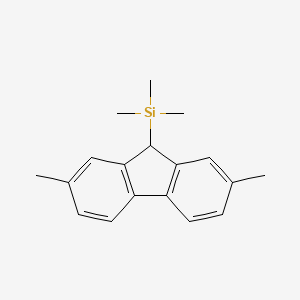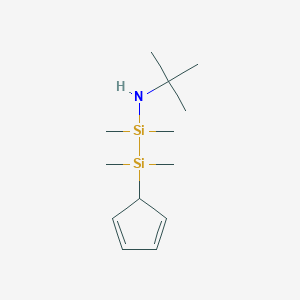
Isopropyldioctylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyldioctylsilane is an organosilicon compound that belongs to the class of silanes. Silanes are silicon-based compounds that contain one or more organic groups attached to silicon atoms. This compound is characterized by the presence of an isopropyl group and two octyl groups attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldioctylsilane typically involves the reaction of isopropyltrichlorosilane with octylmagnesium bromide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in isopropyltrichlorosilane are replaced by octyl groups. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Isopropyldioctylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to its corresponding silane hydrides.
Substitution: Nucleophilic substitution reactions can replace the organic groups attached to the silicon atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly used in substitution reactions. The reactions are usually performed under inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the major products formed during oxidation reactions.
Reduction: Silane hydrides are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted silanes.
科学的研究の応用
Isopropyldioctylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: this compound is used in the modification of biomolecules and surfaces to improve their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of isopropyldioctylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces. Additionally, the organic groups attached to the silicon atom can participate in various chemical reactions, further modifying the properties of the substrates.
類似化合物との比較
Isopropyldioctylsilane can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Unlike this compound, trimethylsilane has three methyl groups attached to the silicon atom. It is less bulky and has different reactivity.
Triethoxysilane: This compound has three ethoxy groups attached to the silicon atom. It is commonly used as a precursor for the synthesis of siloxane polymers.
Phenyltrimethoxysilane: This compound contains a phenyl group and three methoxy groups attached to the silicon atom. It is used in the production of high-performance coatings and adhesives.
This compound is unique due to the presence of both isopropyl and octyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
特性
IUPAC Name |
dioctyl(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42Si/c1-5-7-9-11-13-15-17-20(19(3)4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCXIHLUXFVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](CCCCCCCC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)










![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)


